molecular formula C13H13N3O2 B3360290 Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate CAS No. 88715-96-2

Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate

Cat. No.: B3360290
CAS No.: 88715-96-2
M. Wt: 243.26 g/mol
InChI Key: FTSSQTHHNUYTHG-UHFFFAOYSA-N
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Description

Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by its fused ring structure, which includes both imidazole and quinoxaline moieties. It has garnered significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another method involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of the desired compound through aromatic nucleophilic substitution and subsequent autooxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions to ensure high yield and purity.

Mechanism of Action

Properties

IUPAC Name

ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-2-18-13(17)10-8-16-11-6-4-3-5-9(11)14-7-12(16)15-10/h3-6,8,14H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSSQTHHNUYTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30530249
Record name Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88715-96-2
Record name Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1.6 g of ethyl imidazo[1,2-a]quinoxaline-2-carboxylate hydrobromide (British patent application Ser. No. 79-26597, in 50 ml of ethanol was added portionwise 0.5 g of sodium borohydride and at the completion of the reaction (tlc), the mixture was poured into 250 ml of water. The mixture was extracted with ethyl acetate and the organic layer was washed with water, dried and evaporated to dryness to obtain 1.2 g (97% yield) of ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate melting at 206°-8° C.
Name
ethyl imidazo[1,2-a]quinoxaline-2-carboxylate hydrobromide
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate
Reactant of Route 2
Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate
Reactant of Route 3
Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate
Reactant of Route 4
Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate
Reactant of Route 5
Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate
Reactant of Route 6
Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate

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